Di-tert-butyl 2-aminomalonate
Overview
Description
Di-tert-butyl 2-aminomalonate is an organic compound that belongs to the class of aminomalonates. It is characterized by the presence of two tert-butyl groups attached to the nitrogen atom of the aminomalonate structure. This compound is widely used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl 2-aminomalonate can be synthesized through the reaction of di-tert-butyl dicarbonate with 2-aminomalonate. The reaction typically involves the use of a catalyst such as Amberlyst-15 in ethanol, which facilitates the chemoselective protection of the amine group . The reaction conditions are mild, and the catalyst can be easily separated and reused.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 2-aminomalonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted aminomalonates.
Scientific Research Applications
Di-tert-butyl 2-aminomalonate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of di-tert-butyl 2-aminomalonate involves the protection of amine groups through the formation of stable carbamate derivatives. The tert-butyl groups provide steric hindrance, preventing unwanted side reactions and ensuring the selectivity of the desired reaction . The compound acts by forming a tetrahedral intermediate, which then undergoes elimination to yield the protected amine.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate: Used as a reagent for the protection of amines.
N-Boc protected amines: Similar in function, providing protection to amine groups during synthesis.
Tert-butyl carbamate: Another protecting group for amines.
Uniqueness
Di-tert-butyl 2-aminomalonate is unique due to its dual tert-butyl groups, which offer enhanced stability and protection compared to other similar compounds. This makes it particularly useful in complex synthetic routes where selectivity and yield are critical.
Properties
IUPAC Name |
ditert-butyl 2-aminopropanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)15-8(13)7(12)9(14)16-11(4,5)6/h7H,12H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIYXFFLGNDJFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201240629 | |
Record name | 1,3-Bis(1,1-dimethylethyl) 2-aminopropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201240629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233077-82-1 | |
Record name | 1,3-Bis(1,1-dimethylethyl) 2-aminopropanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233077-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis(1,1-dimethylethyl) 2-aminopropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201240629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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